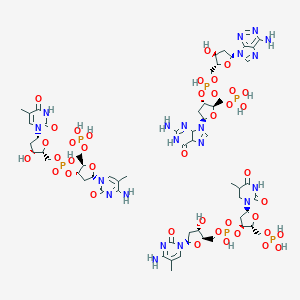
4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally related to 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid has been reported in various studies. For example, Balazs et al. (1970) described the synthesis of a compound through reactions that share similarities with the potential synthesis routes for 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid, emphasizing the method's relevance in alkylation reactions (Balazs, Anderson, Iwamoto, & Lim, 1970). Furthermore, the preparation and characterization of derivatives, indicating methods that could be adapted for synthesizing 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid, have been explored (Moreau & Madelmont, 1974).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography and spectroscopic methods, provide insights into the configuration and conformation of chemical compounds. For instance, Centore et al. (1993) discussed the crystal structure of a related dicarboxylic acid, shedding light on the structural aspects that could be relevant to understanding 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid's geometry (Centore, Ciajolo, & Tuzi, 1993).
Chemical Reactions and Properties
The reactivity of compounds similar to 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid has been studied, providing insights into their chemical behavior. For example, Uneyama et al. (1983) described the electrochemical preparation of a chlorinated compound, highlighting reaction mechanisms that might be applicable to 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Scientific Research Applications
Environmental Impact and Degradation
2,4-Dichlorophenoxyacetic acid (2,4-D) , closely related to 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid, is extensively used worldwide in agriculture to control pests. Its environmental presence has raised concerns due to potential toxic effects on non-target organisms, including aquatic species and possibly humans. Research focusing on the environmental fate, behavior, and eco-toxicological effects of 2,4-D aims to understand its impact and guide mitigation strategies to protect ecosystems and public health. Various studies have highlighted the necessity of developing efficient degradation techniques to address the pollution caused by 2,4-D and similar compounds in water sources and agricultural environments. Advanced oxidation processes (AOPs) have shown promise in degrading 2,4-D efficiently, underlining the importance of further research in this area to enhance degradation mechanisms and reduce environmental and human health risks associated with pesticide use (Islam et al., 2017).
Analytical and Monitoring Techniques
Biomonitoring and Analytical Methods for 2,4-D and similar compounds have been developed to assess their presence in the environment and organisms. These methods are critical for understanding the extent of exposure and facilitating risk assessments. Techniques such as biomonitoring equivalents, which compare urinary concentrations with reference doses, provide insights into the margin of safety for various population groups exposed to 2,4-D. This approach helps in integrating biomonitoring data into risk assessments, offering a comprehensive view of the potential health implications of exposure (Aylward et al., 2009).
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O4/c11-5-1-2-6(7(12)3-5)8(13)4-9(14)10(15)16/h1-3H,4H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFICNZDWSKKRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378073 |
Source


|
| Record name | 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid | |
CAS RN |
105356-70-5 |
Source


|
| Record name | 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)


